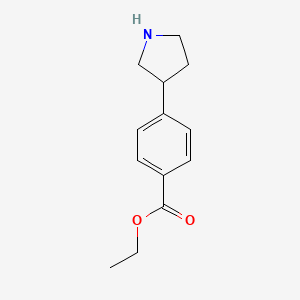
Ethyl 4-(pyrrolidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(pyrrolidin-3-yl)benzoate is a chemical compound that combines a pyrrolidine ring with a benzoate moiety. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes::
Ring Construction: Ethyl 4-(pyrrolidin-3-yl)benzoate can be synthesized by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions involve cyclization and esterification steps.
Functionalization of Preformed Pyrrolidine Rings: Alternatively, preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized to introduce the benzoate group.
Industrial Production:: The industrial production methods for this compound may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Chemical Reactions Analysis
Ethyl 4-(pyrrolidin-3-yl)benzoate can undergo various reactions:
Ester Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The benzoate group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol derivative.
Common reagents include sodium hydroxide (for ester hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction). Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a scaffold for drug design due to its unique properties.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Potential use in the synthesis of bioactive molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to its biological activity.
Comparison with Similar Compounds
Ethyl 4-(pyrrolidin-3-yl)benzoate stands out due to its fused pyrrolidine-benzoate structure. Similar compounds include other pyrrolidine derivatives, but this specific combination is relatively unique.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,2,7-9H2,1H3 |
InChI Key |
YHJKSLBLLFYUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















